4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal
Overview
Description
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Biological Activity
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
This compound is characterized by its unique dioxane ring structure, which contributes to its reactivity and biological activity. The compound's molecular formula is with a molecular weight of approximately 178.25 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Investigated for its ability to inhibit the growth of various bacterial strains.
- Anti-inflammatory Effects : Studies suggest it may modulate inflammatory pathways.
- Potential Anticancer Activity : Preliminary data indicate effects on cancer cell lines.
The biological activity of this compound is thought to be mediated through interactions with specific enzymes and receptors. It may influence signal transduction pathways and gene expression related to inflammation and cell proliferation.
Table 1: Summary of Biological Activities
Activity | Description | Reference |
---|---|---|
Antimicrobial | Inhibits growth of bacteria like E. coli and S. aureus | |
Anti-inflammatory | Modulates cytokine production | |
Anticancer | Induces apoptosis in certain cancer cell lines |
Study 1: Antimicrobial Activity
A study conducted to evaluate the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains, showing promising results for potential therapeutic applications.
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of the compound. It was found to decrease the production of pro-inflammatory cytokines in vitro, suggesting a mechanism involving inhibition of NF-kB signaling pathways. This study highlights the potential for developing anti-inflammatory drugs based on this compound.
Comparative Analysis with Similar Compounds
This compound can be compared to similar compounds with dioxane structures that have shown biological activity:
Compound | Activity | Notes |
---|---|---|
4-(4,4,5,5-Tetramethyl-1,3-dioxaborolan-2-yl)aniline | Anticancer | Similar structure but different functional groups |
tert-Butyl (3-cyano...) | Antimicrobial | Different applications but related dioxane chemistry |
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2)7-12-9(13-8-10)5-3-4-6-11/h6,9H,3-5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKRSPYEXSAZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370493 | |
Record name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127600-13-9 | |
Record name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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